molecular formula C10H13BrO B2739210 3-Bromobutoxybenzene CAS No. 861541-07-3

3-Bromobutoxybenzene

Cat. No.: B2739210
CAS No.: 861541-07-3
M. Wt: 229.117
InChI Key: WZEMKPZQOPUIBB-UHFFFAOYSA-N
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Description

3-Bromobutoxybenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a bromine atom and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobutoxybenzene can be synthesized through a multi-step process involving the bromination of butoxybenzene. The general synthetic route includes:

    Bromination of Butoxybenzene: This step involves the electrophilic aromatic substitution reaction where butoxybenzene is treated with bromine in the presence of a catalyst such as iron or aluminum chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobutoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon catalyst.

Major Products:

    Substitution: Formation of butoxybenzene derivatives.

    Oxidation: Formation of butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: Formation of butoxybenzene.

Scientific Research Applications

3-Bromobutoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

    Industrial Chemistry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromobutoxybenzene in chemical reactions involves:

Comparison with Similar Compounds

    Butoxybenzene: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.

    3-Chlorobutoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.

    3-Iodobutoxybenzene: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness: 3-Bromobutoxybenzene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and various chemical transformations .

Properties

IUPAC Name

3-bromobutoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEMKPZQOPUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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